molecular formula C12H11I B12006384 1-Iodo-2,6-dimethylnaphthalene CAS No. 36374-83-1

1-Iodo-2,6-dimethylnaphthalene

Cat. No.: B12006384
CAS No.: 36374-83-1
M. Wt: 282.12 g/mol
InChI Key: NZIOZUJLJOIMRJ-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene derivatives constitute a major class of organic compounds with extensive applications in both fundamental research and industry. nbinno.com The fused bicyclic aromatic system of naphthalene offers a stable and versatile platform that can be functionalized in numerous ways, leading to a wide array of compounds with diverse properties. nbinno.comnih.gov These derivatives are pivotal as starting materials and intermediates in the synthesis of more complex molecules. nbinno.com Their aromatic nature allows them to readily undergo electrophilic aromatic substitution reactions, enabling the precise introduction of various functional groups. nbinno.comvpscience.org

The unique photophysical and chemical properties of naphthalene derivatives, stemming from their rigid, planar, and large π-electron conjugated system, make them highly valuable in materials science. nih.govnih.gov They are integral to the development of organic electronic materials, specialized dyes, and highly sensitive fluorescent probes. nbinno.comnih.govnih.gov Furthermore, the naphthalene moiety is a key structural component in many pharmaceuticals and agrochemicals, highlighting the broad and continuing importance of this class of compounds in contemporary chemistry. nbinno.comnih.gov

Strategic Importance of Halogenated Aromatic Compounds as Synthetic Intermediates

Halogenated aromatic compounds, which feature one or more halogen atoms bonded directly to an aromatic ring, are of paramount strategic importance in chemical synthesis. mt.comiloencyclopaedia.org They serve as versatile intermediates in the creation of a vast range of products, including pharmaceuticals, polymers, fire retardants, and agrochemicals. mt.comiloencyclopaedia.org The introduction of a halogen onto an aromatic ring provides a "reactive handle" that allows for further chemical transformations.

Among these, organoiodides (iodo-aromatics) are particularly valuable. mt.com The carbon-iodine bond is the least stable among the common halogens (reactivity order for leaving group ability: I > Br > Cl > F), making iodo-aromatics highly reactive and thus excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds. mt.com They are frequently employed in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental tools for constructing complex molecular architectures. This reactivity makes halogenated aromatics, and specifically iodo-aromatics like 1-Iodo-2,6-dimethylnaphthalene, indispensable building blocks in modern synthetic chemistry.

Positional Isomerism and Regiochemical Challenges in Substituted Naphthalenes

The naphthalene ring system presents significant challenges related to positional isomerism and regiochemistry. Unlike benzene (B151609), naphthalene has two distinct and non-equivalent positions for substitution: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). Electrophilic substitution reactions on unsubstituted naphthalene generally favor the α-position. libretexts.orgbrainly.in This preference is due to the greater resonance stabilization of the carbocation intermediate formed during α-attack, which can be delocalized over the ring system while preserving one intact benzene ring in more resonance structures compared to the intermediate from β-attack. brainly.inwordpress.comonlineorganicchemistrytutor.com

However, this selectivity is not absolute and can be influenced by reaction conditions such as temperature, solvent, and the steric bulk of the electrophile. nih.govlibretexts.org For instance, the sulfonation of naphthalene yields the kinetically favored 1-naphthalenesulfonic acid at lower temperatures, but the thermodynamically more stable 2-naphthalenesulfonic acid at higher temperatures. libretexts.orgwordpress.com Similarly, Friedel-Crafts acylation can be directed to the β-position by using a bulky solvent-reagent complex that sterically hinders attack at the α-position. vpscience.orgwordpress.com These complexities are magnified in already substituted naphthalenes. The synthesis of a specific dimethylnaphthalene isomer, such as 2,6-dimethylnaphthalene (B47086), from which the title compound is derived, is notoriously difficult due to the existence of ten possible isomers that are challenging to separate. wikipedia.orgnacatsoc.org The subsequent introduction of an iodine atom onto the 2,6-dimethylnaphthalene scaffold introduces further regiochemical hurdles that must be overcome to achieve the desired 1-iodo isomer selectively.

Table 1: Regioselectivity in Electrophilic Substitution of Naphthalene

Reaction Reagent/Conditions Major Product Controlling Factor
Nitration HNO₃/H₂SO₄ 1-Nitronaphthalene Kinetic Control vpscience.orgyoutube.com
Halogenation Br₂/CCl₄ 1-Bromonaphthalene Kinetic Control vpscience.org
Sulfonation H₂SO₄ (low temp, ~80°C) 1-Naphthalenesulfonic acid Kinetic Control wordpress.com
Sulfonation H₂SO₄ (high temp, ~160°C) 2-Naphthalenesulfonic acid Thermodynamic Control wordpress.com
Acylation CH₃COCl/AlCl₃ in CS₂ 1-Acetylnaphthalene Kinetic Control vpscience.orglibretexts.org
Acylation CH₃COCl/AlCl₃ in Nitrobenzene 2-Acetylnaphthalene Steric Hindrance vpscience.orglibretexts.orgwordpress.com

Overview of the Research Landscape Pertaining to this compound

The research landscape for this compound itself is highly specialized and not extensively documented in broad literature. The compound is primarily recognized as a fine chemical intermediate, available from commercial suppliers for research purposes. Its scientific significance is intrinsically linked to its parent molecule, 2,6-dimethylnaphthalene (2,6-DMN).

2,6-DMN is a compound of considerable industrial importance, serving as the key monomer for producing high-performance polymers like polyethylene (B3416737) naphthalate (PEN). wikipedia.orgnacatsoc.org PEN exhibits superior thermal and mechanical properties compared to conventional polyesters. nacatsoc.org A significant body of research is dedicated to the challenging synthesis and purification of 2,6-DMN from the complex mixtures of its isomers. nacatsoc.orgresearchgate.netgoogle.com

Consequently, academic and industrial interest in this compound stems from its role as a value-added derivative of 2,6-DMN. Research involving this iodo-substituted compound would logically focus on leveraging the reactive C-I bond to synthesize novel, precisely functionalized 2,6-DMN derivatives. These new molecules could be explored for advanced applications in materials science or as building blocks for pharmacologically active compounds, capitalizing on the robust and well-characterized 2,6-disubstituted naphthalene core.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 36374-83-1
Molecular Formula C₁₂H₁₁I uni.lu
Molecular Weight 282.12 g/mol
Monoisotopic Mass 281.99 g/mol uni.lu
Appearance Solid (form may vary)

Defined Scope and Primary Objectives for Academic Inquiry into this compound

The academic inquiry into this compound is sharply focused on its fundamental chemical properties and synthetic utility. The primary objectives of such research can be defined as follows:

Development of Synthetic Methodologies: To establish efficient and highly regioselective protocols for the iodination of 2,6-dimethylnaphthalene to exclusively produce the 1-iodo isomer, overcoming the inherent challenges of controlling substitution on the naphthalene ring.

Exploration of Reactivity: To systematically investigate the utility of this compound as a substrate in modern cross-coupling reactions. This involves exploring its performance in forming new bonds at the 1-position to introduce a diverse range of functional groups (e.g., aryl, alkyl, alkynyl, amino groups).

Synthesis of Novel Derivatives: To utilize this compound as a key building block for the synthesis of new, well-defined derivatives of 2,6-dimethylnaphthalene that are otherwise difficult to access.

Characterization and Application: To thoroughly characterize the structural, electronic, and photophysical properties of these novel derivatives and to evaluate their potential for applications in fields such as organic electronics, polymer science, and medicinal chemistry.

The scope of this inquiry is confined to the organic synthesis and material science aspects of the compound, aiming to expand the chemical toolbox available for functionalizing the valuable 2,6-dimethylnaphthalene scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36374-83-1

Molecular Formula

C12H11I

Molecular Weight

282.12 g/mol

IUPAC Name

1-iodo-2,6-dimethylnaphthalene

InChI

InChI=1S/C12H11I/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,1-2H3

InChI Key

NZIOZUJLJOIMRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)I

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 2,6 Dimethylnaphthalene

Catalytic Alkylation Reactions of Naphthalene (B1677914) Derivatives

One of the most direct routes to dimethylnaphthalenes is the alkylation of naphthalene or its methylated derivatives. This approach is attractive due to the availability of the starting materials. researchgate.net

The direct methylation of naphthalene with methanol (B129727) is a promising single-pot, environmentally benign alternative to more complex, multi-step processes. uni.lu This reaction is typically performed over solid acid catalysts, particularly shape-selective zeolites, which can control the regioselectivity of the product distribution. researchgate.netuni.lu The pore structure of these zeolites plays a crucial role in favoring the formation of the desired 2,6-DMN isomer over others. uni.lu

Zeolites such as HZSM-5, Hβ, HUSY, and SAPO-11 have been investigated for this purpose. uni.lu SAPO-11, in particular, has demonstrated exceptional shape-selectivity and stability, as its pore structure aligns well with the molecular dimensions of 2,6-DMN. uni.lu Modifying these zeolites, for instance by introducing PdO, can further enhance their stability and performance under mild atmospheric pressure. uni.lu

Catalytic Performance of Various Zeolites in Naphthalene Methylation
Zeolite CatalystKey Structural FeaturesSelectivity for 2,6-DMNNotes
SAPO-11Special pore structure that fits 2,6-DMN wellHighExhibits exceptional shape-selectivity and stability. uni.lu
HZSM-5Medium-pore zeoliteModerateEffective for shape-selective methylation. researchgate.net
H-Beta (Hβ)Large-pore zeoliteLowerCan be used but may produce a wider range of isomers. researchgate.netuni.lu
ZSM-12Medium-pore zeoliteHighAlkaline treatment can adjust acidity and create mesopores, improving performance.

To improve selectivity, a stepwise approach involving the alkylation of methylnaphthalenes is often employed. The process can begin with the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627), which is a crucial step as 2-methylnaphthalene is the direct precursor for methylation to 2,6-DMN. researchgate.net Acid zeolites are excellent catalysts for this isomerization, capable of suppressing undesired disproportionation reactions. researchgate.net

Once 2-methylnaphthalene is obtained, it undergoes shape-selective methylation using methanol over catalysts like HZSM-5 or HZSM-11. researchgate.net This method provides a more controlled pathway to achieving a higher concentration of the 2,6-DMN isomer compared to the direct methylation of naphthalene. researchgate.net

Cyclization and Dehydrogenation Approaches

Alternative synthetic routes build the naphthalene ring system from smaller aromatic precursors. These methods often involve multiple steps of alkylation, cyclization, and dehydrogenation.

A well-established industrial method, often associated with BP-Amoco, utilizes o-xylene (B151617) and 1,3-butadiene (B125203) as starting materials. wikipedia.orguni.lu This "alkenylation process" proceeds through several stages:

The reaction of o-xylene with butadiene, often using a sodium-potassium alloy, produces 5-(o-tolyl)pent-2-ene (OTP). wikipedia.org

OTP is then subjected to cyclization to form 1,5-dimethyltetralin (B1199045). wikipedia.org

The final step is the dehydrogenation of 1,5-dimethyltetralin to yield 1,5-dimethylnaphthalene (B47167) (1,5-DMN). wikipedia.orggoogle.com

While this process is effective, it is also complex, costly, and generates byproducts. uni.lu The resulting 1,5-DMN must then be isomerized to the desired 2,6-DMN. wikipedia.org

Regardless of the synthetic route, the product is typically a mixture of dimethylnaphthalene isomers that are difficult to separate due to their very similar boiling points. d-nb.infouni.lu A critical part of producing pure 2,6-DMN is the separation and purification process, which often involves a combination of isomerization, crystallization, and adsorption. d-nb.infowikipedia.orgnacatsoc.org

The 10 DMN isomers can be grouped into triads based on their interconversion chemistry over acid catalysts. nacatsoc.org The 2,6-triad consists of 2,6-DMN, 1,6-DMN, and 1,5-DMN. nacatsoc.org Isomers within this triad (B1167595), such as the 1,5-DMN produced from the o-xylene route, can be readily isomerized to an equilibrium mixture containing 2,6-DMN. wikipedia.orgnacatsoc.org

Purification strategies exploit the physical properties of the isomers. 2,6-DMN has the highest melting point among the isomers, making crystallization a viable separation technique, especially if the feed mixture is rich in the 2,6-isomer. d-nb.info However, the presence of 2,7-DMN complicates this process as they form a eutectic mixture, making complete separation by crystallization alone difficult. d-nb.info Therefore, integrated processes combining fractionation, crystallization, adsorption, and isomerization are often required to achieve high-purity 2,6-DMN. d-nb.infonacatsoc.org

Alternative and Emerging Synthetic Routes to 2,6-Dimethylnaphthalene (B47086)

The synthesis of the precursor 2,6-dimethylnaphthalene is a critical first step. While traditional methods exist, researchers have explored alternative and more efficient routes. One notable approach involves the isomerization of other dimethylnaphthalene isomers over various catalysts. For instance, the isomerization of a mixture of dimethylnaphthalenes over a mordenite (B1173385) catalyst has been shown to selectively produce 2,6-dimethylnaphthalene. This process is often conducted in a fixed-bed reactor system, with reaction conditions optimized to maximize the yield of the desired isomer.

Another emerging strategy is the alkylation of naphthalene or methylnaphthalenes. This method involves the reaction of the naphthalene core with a methylating agent in the presence of a shape-selective zeolite catalyst. The pore structure of the zeolite directs the methylation to the 2 and 6 positions, favoring the formation of 2,6-dimethylnaphthalene. Research in this area focuses on developing catalysts with enhanced selectivity and longevity to make the process more economically viable.

Direct Iodination Approaches for 1-Iodo-2,6-dimethylnaphthalene

Direct iodination of the 2,6-dimethylnaphthalene scaffold presents a straightforward route to the target compound. These methods typically involve the reaction of the aromatic ring with an iodine source, often in the presence of an activating agent or catalyst.

Electrophilic Aromatic Iodination of 2,6-Dimethylnaphthalene

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto the naphthalene ring. This reaction proceeds through the attack of an electrophilic iodine species on the electron-rich aromatic system. A variety of iodine sources can be employed for this purpose.

N -Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, and may be promoted by the addition of an acid catalyst like trifluoroacetic acid. The methyl groups at the 2 and 6 positions activate the naphthalene ring towards electrophilic substitution, directing the incoming iodine to the 1-position.

Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) in the presence of iodine can generate a highly electrophilic iodine species. This method often provides good yields and can be performed under relatively mild conditions. The mechanism involves the in situ formation of a potent iodinating agent that readily reacts with the activated naphthalene ring.

ReagentCatalyst/ConditionsTypical Solvent
N -Iodosuccinimide (NIS)Trifluoroacetic acidAcetonitrile
Iodine/Phenyliodine(III) diacetate (PIDA)-Dichloromethane
Iodine/Silver sulfateSulfuric acidAcetic acid

Regioselective C-H Iodination Strategies on Naphthalene Frameworks

Achieving high regioselectivity in the iodination of naphthalenes is a significant challenge due to the presence of multiple reactive sites. Modern synthetic methods have focused on developing strategies to control the position of iodination.

Directed C-H functionalization has emerged as a powerful tool for regioselective synthesis. In this approach, a directing group is temporarily installed on the naphthalene scaffold to guide the iodinating agent to a specific C-H bond. While specific examples for this compound are not extensively documented in this direct context, the principle has been widely applied to other naphthalene derivatives. For instance, a carboxylic acid or amide group can direct iodination to the ortho position. Subsequent removal of the directing group would yield the desired iodinated naphthalene.

Transition-metal catalysis, particularly with palladium or rhodium, has also been explored for regioselective C-H iodination. These methods involve the formation of a metal-carbon bond at a specific position, followed by reaction with an iodine source. The choice of ligand and metal catalyst is crucial for controlling the regioselectivity of the reaction.

Synthesis via Functional Group Interconversions on Pre-functionalized Naphthalene Scaffolds

An alternative to direct iodination is the synthesis of this compound from a pre-functionalized naphthalene precursor. This approach allows for the introduction of iodine through the transformation of another functional group.

Halogen-Exchange Reactions

Halogen-exchange reactions, such as the Finkelstein reaction, can be employed to convert other halonaphthalenes into the corresponding iodo derivative. For example, 1-bromo-2,6-dimethylnaphthalene could be treated with an iodide salt, such as sodium iodide in acetone, to yield this compound. The equilibrium of this reaction is driven by the precipitation of the less soluble sodium bromide in acetone.

Starting MaterialReagentSolvent
1-Bromo-2,6-dimethylnaphthaleneSodium iodideAcetone
1-Chloro-2,6-dimethylnaphthalenePotassium iodideN,N-Dimethylformamide

Transformation from Diazonium Salts and Related Nitrogen-Containing Precursors

The Sandmeyer reaction provides a classic and reliable method for introducing an iodine atom onto an aromatic ring. This process begins with the diazotization of an amino group to form a diazonium salt, which is then treated with an iodide source.

The synthesis of this compound via this route would involve the following steps:

Nitration: 2,6-Dimethylnaphthalene is first nitrated to introduce a nitro group, primarily at the 1-position, to form 1-nitro-2,6-dimethylnaphthalene.

Reduction: The nitro group is then reduced to an amino group to yield 1-amino-2,6-dimethylnaphthalene. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Diazotization: The resulting amine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt.

Iodination: The diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is an excellent leaving group (as dinitrogen gas), allowing for the facile substitution with iodide to form the final product, this compound.

This multi-step sequence offers a high degree of regiochemical control, as the position of the iodine is determined by the initial nitration step.

Advanced Catalytic Methods for the Formation of this compound

The regioselective iodination of 2,6-dimethylnaphthalene presents a chemical challenge due to the presence of multiple reactive C-H bonds on the naphthalene core. The electronic and steric effects of the two methyl groups influence the reactivity of the aromatic system. Advanced catalytic strategies aim to overcome these challenges by providing high selectivity for the desired C1-iodinated product.

Palladium-catalyzed C-H activation is a prominent strategy for the direct functionalization of arenes. psu.edu In the context of naphthalene derivatives, this approach can be tailored for regioselective halogenation. researchgate.netresearchgate.net While direct palladium-catalyzed iodination of 2,6-dimethylnaphthalene is not extensively documented, analogous reactions on similar naphthalene systems provide a framework for this transformation. The general mechanism involves the coordination of the palladium catalyst to the aromatic ring, followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent reaction with an iodine source leads to the formation of the C-I bond and regeneration of the catalyst.

For substrates lacking a directing group, such as 2,6-dimethylnaphthalene, achieving high regioselectivity can be challenging. The inherent electronic properties and steric hindrance around the C-H bonds play a crucial role in determining the site of halogenation. Research on other naphthalene systems has shown that the choice of palladium catalyst, ligands, and reaction conditions is critical in controlling the regiochemical outcome.

Table 1: Representative Conditions for Palladium-Catalyzed Aryl Iodination

Catalyst Ligand Iodine Source Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ None I₂ TFA 100 - researchgate.net
Pd(OAc)₂ Oxazoline NIS DCE 80 - psu.edu

Note: The yields are not specified for the direct synthesis of this compound as these are analogous systems. TFA = Trifluoroacetic Acid, NIS = N-Iodosuccinimide, DCE = 1,2-Dichloroethane, TFA = Trifluoroacetic Acid, AcOH = Acetic Acid.

Metal-free iodination methods provide an alternative to palladium-catalyzed reactions, often utilizing hypervalent iodine reagents or molecular iodine in the presence of an oxidant. These methods can offer advantages in terms of cost, toxicity, and ease of product purification. The regioselectivity in these reactions is typically governed by the electronic and steric nature of the substrate.

For 2,6-dimethylnaphthalene, electrophilic iodination would be expected to occur at the most electron-rich and sterically accessible positions. Theoretical and experimental studies on naphthalene itself show a preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). The presence of two methyl groups at C2 and C6, which are electron-donating, would further activate the naphthalene ring towards electrophilic attack. The C1 and C5 positions are α-positions and are ortho to a methyl group, while the C4 and C8 positions are also α-positions but are para to a methyl group. The interplay of these electronic and steric factors would determine the final product distribution.

Recent advancements in metal-free, site-selective C-H iodination often rely on directing groups to achieve high regioselectivity. nih.gov However, for substrates like 2,6-dimethylnaphthalene, achieving selectivity without a directing group remains an area of active research.

Table 2: Common Reagents for Metal-Free Aromatic Iodination

Reagent System Description
I₂ / Oxidant (e.g., H₂O₂, Oxone®) Molecular iodine is activated by an oxidant to generate a more electrophilic iodine species.
N-Iodosuccinimide (NIS) A mild and easy-to-handle source of electrophilic iodine.
Bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (Ipy₂BF₄) A highly reactive iodinating agent.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The optimization of reaction conditions is paramount to maximize the yield and selectivity of this compound while ensuring process efficiency and sustainability. Key parameters that are typically investigated include the choice of catalyst and ligands (for palladium-catalyzed reactions), the nature of the iodinating agent, solvent effects, reaction temperature, and reaction time.

In palladium-catalyzed systems , the ligand can play a crucial role in modulating the reactivity and selectivity of the catalyst. For instance, monodentate or bidentate nitrogen- or phosphorus-based ligands can influence the steric and electronic environment around the palladium center. The choice of the iodine source (e.g., I₂, NIS, or other electrophilic iodine reagents) can also significantly impact the reaction outcome. Solvents are chosen based on their ability to dissolve the reactants and their compatibility with the catalytic system. Temperature and reaction time are optimized to ensure complete conversion without promoting side reactions or product degradation.

For metal-free approaches , the choice of the iodinating reagent and any accompanying activators or oxidants is critical. The solvent can influence the reactivity of the iodinating species and the selectivity of the reaction. For example, polar solvents may stabilize charged intermediates, while nonpolar solvents might favor a different reaction pathway. Temperature control is essential to manage the rate of reaction and prevent over-iodination or the formation of undesired isomers.

Process efficiency can be further enhanced by developing methodologies that allow for catalyst recycling, use of greener solvents, and minimization of waste generation. The development of continuous flow processes for the synthesis of this compound could also offer advantages in terms of scalability, safety, and process control.

Reactivity and Chemical Transformations of 1 Iodo 2,6 Dimethylnaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium complexes, has become an indispensable tool for the functionalization of aryl halides. 1-Iodo-2,6-dimethylnaphthalene, with its reactive C-I bond, readily participates in these transformations.

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. For this compound, several palladium-catalyzed cross-coupling reactions are of paramount importance.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. sandiego.eduresearchgate.netnih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.orgyonedalabs.com

In the context of this compound, Suzuki-Miyaura coupling provides a direct route to 1-aryl-2,6-dimethylnaphthalene derivatives. These reactions are typically carried out using a palladium catalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like potassium carbonate or potassium phosphate, and a suitable solvent system, which can range from toluene (B28343) to aqueous mixtures. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(OAc)₂/PPh₃K₃PO₄TolueneHigh researchgate.net
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OGood sandiego.edu
3-Pyridylboronic acidPdCl₂(dppf)K₂CO₃1,4-DioxaneGood mit.edu

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Specific yields for this compound were not found in the provided search results.

The reaction can also be extended to the coupling with heteroarylboronic acids, allowing for the synthesis of a diverse range of aryl-heteroaryl structures, which are prevalent in medicinal chemistry and materials science. mit.edu

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This method is highly versatile for the formation of carbon-carbon bonds, including C(sp²)-C(sp²) and C(sp²)-C(sp) linkages. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, Stille coupling with aryltributylstannanes or vinyltributylstannanes would yield 1-aryl- or 1-vinyl-2,6-dimethylnaphthalene derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a ligand such as triphenylphosphine. researchgate.net

Table 2: Potential Stille Coupling Reactions of this compound

OrganostannaneCatalystAdditiveSolventProduct TypeReference
Tributyl(phenyl)stannanePd(PPh₃)₄-TolueneAryl-Aryl organic-chemistry.org
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂-THFAryl-Vinyl wikipedia.org
1-(Tributylstannyl)-2-phenylethynePdCl₂(PPh₃)₂CuIDMFAryl-Alkynyl researchgate.net

This table represents potential applications of the Stille reaction to this compound based on general principles of the reaction.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org It is one of the most important methods for the synthesis of arylalkynes and conjugated enynes. mdpi.com

The reaction proceeds via two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle, and subsequent reductive elimination. libretexts.org The use of this compound in a Sonogashira coupling would lead to the formation of 1-alkynyl-2,6-dimethylnaphthalene derivatives. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 3: Representative Sonogashira Coupling of an Aryl Iodide

AlkynePd CatalystCu Co-catalystBaseSolventProductReference
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF1-(Phenylethynyl)-2,6-dimethylnaphthalene gold-chemistry.org
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHBenzene (B151609)1-((Trimethylsilyl)ethynyl)-2,6-dimethylnaphthalene wikipedia.org

This table is illustrative, showing typical conditions for Sonogashira coupling applied to this compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. researchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a 1-alkenyl-2,6-dimethylnaphthalene derivative.

Furthermore, intramolecular versions of the Heck reaction can be employed for the construction of fused ring systems, a process known as annulation. For instance, a substrate containing both the this compound moiety and a suitably positioned alkene could undergo an intramolecular Heck reaction to form a new ring fused to the naphthalene (B1677914) core. thieme-connect.com

Table 4: Potential Heck Reaction of this compound

AlkeneCatalystBaseSolventProduct TypeReference
StyrenePd(OAc)₂Et₃NDMFSubstituted alkene researchgate.net
Methyl acrylatePd(OAc)₂/PPh₃K₂CO₃Acetonitrile (B52724)Substituted acrylate researchgate.net

This table illustrates potential Heck reactions based on general reaction principles.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. nobelprize.org This reaction is known for its high yields and selectivity, as well as its tolerance for a wide range of functional groups. nobelprize.org The use of this compound with an organozinc reagent, such as phenylzinc chloride, would provide another route to 1-aryl-2,6-dimethylnaphthalenes.

The Kumada coupling , on the other hand, utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. ambeed.com While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction compared to Suzuki or Negishi couplings. libretexts.org A Kumada coupling of this compound with an aryl or alkyl Grignard reagent would yield the corresponding 1-substituted-2,6-dimethylnaphthalene.

Table 5: Overview of Negishi and Kumada Coupling Potentials

Coupling ReactionOrganometallic ReagentCatalystTypical ProductReference
NegishiArylzinc halidePd(PPh₃)₄1-Aryl-2,6-dimethylnaphthalene nobelprize.org
KumadaArylmagnesium bromideNiCl₂(dppp)1-Aryl-2,6-dimethylnaphthalene ambeed.com

This table outlines the potential application of these coupling reactions to this compound.

Carbon-Heteroatom Bond Forming Reactions

The carbon-iodine bond at the C1 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new bonds to nitrogen, oxygen, and sulfur.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. catalysis.blognumberanalytics.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of phosphine (B1218219) ligand is critical to the success and scope of the reaction, with bulky, electron-rich monophosphine ligands often providing the highest activity. wiley.com

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, its reactivity can be inferred from successful couplings of analogous substrates such as 1-iodonaphthalene (B165133) and other aryl iodides. researchgate.net These reactions demonstrate the feasibility of coupling aryl iodides with a variety of primary and secondary amines under palladium catalysis. Given the reactivity trend of aryl halides (Ar-I > Ar-Br > Ar-Cl), this compound is expected to be an excellent substrate for these transformations. wuxiapptec.com

Table 1: Representative Buchwald-Hartwig Amination of Aryl Halides

Substrate Amine Catalyst System (Catalyst/Ligand) Base Solvent Conditions Product Yield (%) Ref
1-Iodonaphthalene Benzamide Co(acac)₂ / Cu(OAc)₂ K₃PO₄ 1,4-Dioxane 120 °C, 24 h N-(naphthalen-1-yl)benzamide 68 researchgate.net
2-Bromonaphthalene Benzamide Co(acac)₂ / Cu(OAc)₂ K₃PO₄ 1,4-Dioxane 120 °C, 24 h N-(naphthalen-2-yl)benzamide 68 researchgate.net
4-Chloroanisole Morpholine Pd₂(dba)₃ / L1* KOt-Bu Toluene rt, 1 h 4-(4-methoxyphenyl)morpholine 99 wiley.com
2-Bromotoluene Aniline Pd(OAc)₂ / CM-phos K₃PO₄ t-Amyl alcohol 110 °C, 3 h N-phenyl-o-toluidine 98 orgsyn.org

*L1 = A specific phosphine ligand described in the reference.

The Ullmann reaction is a classical copper-catalyzed method for forming carbon-heteroatom bonds. organic-chemistry.org Traditional Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), but modern protocols, often referred to as Ullmann-type couplings, utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions and broader substrate scope. rsc.org

C(aryl)-O Bond Formation: The coupling of aryl halides with phenols or alcohols to form diaryl or alkyl aryl ethers is a key application of the Ullmann condensation. mdpi.com The reaction typically involves a Cu(I) catalyst, a base, and often a ligand such as 1,10-phenanthroline (B135089) or an amino acid to facilitate the coupling. organic-chemistry.org Aryl iodides are the most reactive halides for this transformation. mdpi.com

C(aryl)-S Bond Formation: Similarly, the formation of aryl thioethers can be achieved through the copper-catalyzed coupling of aryl halides with thiols. researchgate.netresearchgate.net These reactions are valuable for synthesizing sulfur-containing compounds found in pharmaceuticals and materials. researchgate.net Ligand-free systems or simple ligands like 1,10-phenanthroline can be effective, and the reactions can sometimes be performed in green solvents like water. researchgate.net A study involving 1-iodonaphthalene showed it could be successfully coupled with N-acetyl-L-cysteine in the presence of copper(I) iodide. researchgate.net

Table 2: Representative Ullmann-Type Couplings of Aryl Halides

Substrate Nucleophile Catalyst System Base Solvent Conditions Product Yield (%) Ref
1-Iodonaphthalene N-Acetyl-L-cysteine CuI - HMPA/H₂O 85 °C N-acetyl-S-(naphthalen-1-yl)-L-cysteine ~30 researchgate.net
Iodobenzene (B50100) Phenol CuO-NPs Cs₂CO₃ DMF 120 °C Diphenyl ether 92 mdpi.com
4-Iodotoluene Thiophenol CuBr - Toluene 110 °C 4-Methylphenyl phenyl sulfide 95 researchgate.net
1-Iodonaphthalene Potassium pentafluorobenzoate MCM-41-Phen-CuI - Diglyme 130 °C 1-(Perfluorophenyl)naphthalene 96 rsc.org

Directed C-H Functionalization Strategies Utilizing the Iodide Moiety or Adjacent Functionality

While the iodide itself is not typically a directing group for C-H activation, it serves as a crucial handle to install other functionalities at the C1 position that can direct subsequent C-H functionalization reactions at various positions on the naphthalene ring. The regioselectivity of these reactions is a central challenge and an area of intensive research. nih.govresearchgate.net

Directed C-H activation is a powerful strategy that utilizes a functional group (directing group, DG) on a substrate to chelate to a metal catalyst, positioning the catalyst in close proximity to a specific C-H bond. nih.gov This proximity lowers the activation energy for C-H bond cleavage, leading to regioselective functionalization. nih.govresearchgate.net

On 1-substituted naphthalene substrates, the directing group at the C1 position can guide functionalization to either the ortho (C2) or the peri (C8) position. The most common mechanism for the C-H cleavage step is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the C-H bond is cleaved with the assistance of a base (often the anion of the salt used, like acetate or carbonate), forming a new carbon-metal bond and releasing a proton. The resulting species is a metallacycle intermediate. The size of this metallacycle (five-membered for ortho-activation vs. six-membered for peri-activation) is a key factor in determining the reaction's regioselectivity. nih.govrsc.org

Functionalization at the C8 (peri) position of a 1-substituted naphthalene is a synthetically valuable transformation. This regioselectivity is typically achieved through the formation of a stable six-membered metallacycle intermediate. nih.gov The thermodynamic stability of this six-membered ring often drives the reaction towards the peri product.

For example, palladium-catalyzed amination of 1-naphthylamine (B1663977) derivatives bearing a picolinamide (B142947) directing group at the C1-amino position proceeds with high selectivity at the C8 position. acs.org Similarly, palladium-catalyzed methylation of 1-naphthaldehydes, using an amino acid as a transient directing group, can be tuned to favor peri-methylation, which is driven by the higher electron density of the peri-position and the formation of a stable 5,6-fused bicyclic palladacycle. nih.gov

Table 3: Examples of Peri-C-H Functionalization of 1-Substituted Naphthalenes

Substrate Reagent Catalyst System Additive/Base Solvent Conditions Product Type Yield (%) Ref
N-(naphthalen-1-yl)picolinamide Piperidine Pd(OAc)₂ Ac₂O / K₂CO₃ Toluene 120 °C, 24 h C8-aminated naphthalene 78 acs.org
1-Naphthaldehyde Me-Tedic* (Methyl source) Pd(OAc)₂ Ac-L-Ile-OH (TDG**) HFIP 100 °C, 12 h C8-methylated naphthalene 82 nih.gov
1-Naphthol Diphenylacetylene [RuCl₂(p-cymene)]₂ K₂CO₃ Toluene 100 °C, 24 h C8-alkynylated naphthol 92 researchgate.net

*Me-Tedic = Methyl-2,2,2-trichloroethyl diazene (B1210634) **TDG = Transient Directing Group

While peri-functionalization is often thermodynamically favored, ortho-functionalization at the C2 position can be achieved by controlling the reaction conditions to favor the formation of a five-membered metallacycle. nih.gov This five-membered ring is often the kinetically favored product. rsc.org

The choice of metal catalyst, ligand, and solvent can be decisive in switching the selectivity. For instance, in the C-H methylation of 1-naphthaldehydes, switching the catalyst from Palladium(II) to Iridium(III) and changing the transient directing group from an isoleucine derivative to an aminomethyl-anthracene derivative completely shifts the selectivity from the peri to the ortho position. nih.gov DFT calculations suggest this switch is due to the energetic favorability of a five-membered iridacycle intermediate. nih.gov Similarly, studies on pyridylimine-substituted naphthalenes have shown that palladium-catalyzed C-H activation can be directed to the ortho position in a solvent like acetic acid, while a mixture of ortho and peri products is formed in toluene, highlighting the crucial role of the reaction medium. rsc.orgnih.gov

Table 4: Examples of Ortho-C-H Functionalization of 1-Substituted Naphthalenes

Substrate Reagent Catalyst System Additive/Base Solvent Conditions Product Type Yield (%) Ref
1-Naphthaldehyde Me-Tedic* [IrCp*Cl₂]₂ TDG-An** / AgSbF₆ DCE 80 °C, 0.5 h C2-methylated naphthalene 83 nih.gov
Pyridylimine-naphthalene - Na₂[PdCl₄] - Acetic Acid 100 °C, 16 h C2-palladacycle 87 rsc.orgnih.gov
1-Naphthylamine (as Weinreb amide) Phenyliodonium diacetate Pd(OAc)₂ Ac₂O Acetic Acid 100 °C, 3 h C2-oxygenated (naphtholactone) 87 anr.fr

*Me-Tedic = Methyl-2,2,2-trichloroethyl diazene **TDG-An = 9-(Aminomethyl)anthracene

Nucleophilic Substitution Reactions Involving the Iodide

The carbon-iodine bond in this compound is a key site for functionalization. The reactivity of this bond is central to nucleophilic substitution reactions, which can proceed through various mechanisms depending on the reaction conditions and the nature of the nucleophile.

Mechanistic Considerations of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for replacing a leaving group on an aromatic ring with a nucleophile. The classical SNAr mechanism is a two-step addition-elimination process. govtpgcdatia.ac.in In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com In the second, faster step, the leaving group departs, restoring the aromaticity of the ring. masterorganicchemistry.com

The feasibility of the SNAr reaction is highly dependent on the electronic properties of the aromatic substrate. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.commsu.edu These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the case of this compound, the naphthalene ring is substituted with two electron-donating methyl groups and lacks the requisite electron-withdrawing groups. This electron-rich nature of the aromatic system disfavors the formation of the anionic Meisenheimer complex, making the classical SNAr pathway energetically demanding and generally unlikely to occur under standard conditions. baranlab.orgosti.gov While iodide is typically a good leaving group in SNAr reactions due to the relatively weak carbon-iodine bond, its role is secondary to the electronic activation of the ring. youtube.com

Alternative pathways can facilitate nucleophilic substitution on electron-rich arenes. One such method is the cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), where a photoredox catalyst initiates the reaction by oxidizing the electron-rich arene to a radical cation. osti.govscience.gov This highly reactive intermediate can then be attacked by a nucleophile.

Displacement of Iodide by Various Nucleophiles

Given the difficulty of classical SNAr on the electron-rich this compound, the displacement of the iodide is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are excellent substrates for these reactions due to the high reactivity of the C-I bond towards oxidative addition to the metal center. worktribe.com These methods provide versatile routes to form new carbon-carbon and carbon-heteroatom bonds.

A variety of nucleophiles can be used in these transformations. For instance, palladium-catalyzed Suzuki and Stille coupling reactions enable the formation of C-C bonds by reacting the aryl iodide with organoboron and organotin reagents, respectively. acs.org Similarly, the Sonogashira coupling allows for the introduction of alkyne groups. While specific examples for this compound are not extensively documented, the reactivity is analogous to other electron-rich aryl iodides. For example, palladium-catalyzed cross-coupling of 5-iodo-N,N-dimethylnaphthalene-1-amine with terminal acetylenes is a known transformation. acs.org

The table below summarizes representative transition-metal-catalyzed coupling reactions that are applicable for the displacement of iodide in aryl iodides like this compound.

Reaction NameNucleophile SourceCatalyst System (Typical)Bond Formed
Suzuki CouplingAryl/Vinyl Boronic Acid or EsterPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C-C (Aryl-Aryl)
Stille CouplingOrganostannane (R-SnBu₃)Pd(0) complex (e.g., Pd(PPh₃)₄)C-C
Heck CouplingAlkenePd(0) complex, Base (e.g., Et₃N)C-C (Aryl-Vinyl)
Sonogashira CouplingTerminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine)C-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0)/Pd(II) complex, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-N
Ullmann CondensationAlcohol (ROH) or Thiol (RSH)Copper catalyst (e.g., CuI), BaseC-O or C-S

Oxidation and Reduction Reactions

The this compound molecule can undergo oxidation at either the naphthalene ring system or the methyl groups, and reduction at the carbon-iodine bond.

Oxidation of the Naphthalene Ring (e.g., to naphthoquinones or diacids)

The oxidation of this compound can lead to two principal types of products: naphthalenedicarboxylic acids or naphthoquinones, depending on the reaction conditions and the oxidizing agent employed.

Formation of Naphthalenedicarboxylic Acid: The oxidation of the two methyl groups on the naphthalene ring is a reaction of significant industrial importance, as it leads to 2,6-naphthalenedicarboxylic acid, a key monomer for high-performance polyesters like poly(ethylene naphthalate) (PEN). google.comgoogle.com This transformation is typically achieved through liquid-phase catalytic oxidation using molecular oxygen or air. google.com The most common catalyst system involves a mixture of cobalt and manganese salts with a bromine source, such as Co(OAc)₂, Mn(OAc)₂, and NaBr, in an acetic acid solvent. acs.orgoup.com The reaction proceeds through a free-radical mechanism where the methyl groups are sequentially oxidized to formyl and then to carboxylic acid groups. academax.com The conversion of 2-formyl-6-naphthoic acid to the final diacid is often the rate-limiting step. academax.com The naphthalene nucleus itself can inhibit the reaction, making the oxidation of dimethylnaphthalenes less efficient than that of analogous xylenes. oup.com

Formation of Naphthoquinones: Alternatively, under different conditions, the aromatic ring can be oxidized to form a naphthoquinone. The oxidation of substituted naphthalenes with strong oxidizing agents like chromium trioxide (CrO₃) in acetic acid is a common method for preparing naphtho-1,4-quinones. orgsyn.orgresearchgate.net For instance, 2,6-dimethylnaphthalene (B47086) can be oxidized by chromium trioxide to yield 2,6-dimethylnaphtho-1,4-quinone. oup.com This reaction involves the direct attack on the electron-rich naphthalene ring system.

The table below outlines these oxidative transformations.

Starting MaterialOxidant/Catalyst SystemMajor ProductProduct Type
2,6-DimethylnaphthaleneO₂, Co/Mn/Br catalyst, Acetic Acid2,6-Naphthalenedicarboxylic acidDiacid
2,6-DimethylnaphthaleneChromium trioxide (CrO₃), Acetic Acid2,6-Dimethylnaphtho-1,4-quinoneNaphthoquinone

Reductive Dehalogenation of the Aryl Iodide

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For this compound, this transformation removes the iodo group to yield the parent hydrocarbon, 2,6-dimethylnaphthalene. The carbon-iodine bond is the most easily reduced among the carbon-halogen bonds.

A widely used and effective method for this reduction is the use of zinc metal in the presence of a proton source. researchgate.net The reaction can be carried out using zinc dust in a solvent mixture such as THF and aqueous ammonium (B1175870) chloride or in acetic acid. researchgate.netresearchgate.net Zinc acts as the reducing agent, transferring electrons to the aryl iodide. This process can involve the formation of an organozinc intermediate, which is then readily protonated by the protic solvent or acid to give the dehalogenated product. researchgate.netnih.gov This method is generally chemoselective, leaving other functional groups like carbonyls unaffected. researchgate.net Another approach involves catalytic hydrogenation using a palladium catalyst.

Radical Chemistry of this compound

The chemistry of this compound also includes reactions that proceed via radical intermediates. These pathways are distinct from the polar mechanisms described previously and are often initiated by light (photochemistry) or by a single-electron transfer (SET) agent.

One of the most important radical pathways for aryl halides is the S_RN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction. wikipedia.orgorganicreactions.org This chain reaction provides a route for nucleophilic substitution on unactivated aromatic rings, such as this compound, where the classical SNAr mechanism is unfavorable. wikipedia.org The S_RN1 mechanism is initiated by the transfer of an electron to the aryl iodide, forming a radical anion. dalalinstitute.com This radical anion rapidly fragments, losing an iodide ion to generate an aryl radical. wikipedia.org The aryl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to another molecule of the starting aryl iodide. wikipedia.orgdalalinstitute.com This mechanism allows for the formation of C-C and C-heteroatom bonds with a variety of nucleophiles, often under photostimulated or electrochemical conditions. organicreactions.orgrsc.org

Photochemical reactions represent another significant area of radical chemistry for this compound. Dimethylnaphthalenes are known to form radical cations upon photolysis. sigmaaldrich.cn For example, the photolysis of dimethylnaphthalenes in the presence of tetranitromethane results in the formation of a triad (B1167595) consisting of the dimethylnaphthalene radical cation, nitrogen dioxide, and the trinitromethanide ion. publish.csiro.augrafiati.com These reactive species can then recombine to form various adducts. publish.csiro.au Additionally, photochemical cycloaddition reactions between dimethylnaphthalenes and other molecules, like acrylonitrile, have been reported to yield complex adducts. rsc.org

Homolytic Cleavage of the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides like this compound is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, yielding a 2,6-dimethylnaphthalenyl radical and an iodine radical. This process can be initiated by thermal or photochemical energy input.

Studies on other aryl iodides have shown that excitation to a triplet state can lead to C-I bond dissociation. aip.org The energy from the excited triplet state is channeled into the C-I bond, surmounting the activation barrier for cleavage. aip.org For example, pulse radiolysis studies on 1-iodonaphthalene and 2-iodonaphthalene (B183038) have determined the activation energies for this dissociation process in toluene. aip.org It is reasonable to infer that this compound would exhibit similar behavior, with the activation energy for homolytic cleavage being comparable to these values. The presence of methyl groups may have a minor electronic influence on the bond strength and the energy of the triplet state.

Activation Energies for C-I Bond Dissociation from the Triplet State for Various Aryl Iodides in Toluene. aip.org
CompoundActivation Energy (kcal/mol)
1-Iodonaphthalene5.9
2-Iodonaphthalene4.8
4-Iodobiphenyl3.4

Photoinduced Radical Pathways and Their Synthetic Utility

The photochemical cleavage of the C-I bond in this compound provides a powerful method for generating the 2,6-dimethylnaphthalen-1-yl radical. This highly reactive intermediate can participate in a variety of subsequent reactions, making it a valuable tool in organic synthesis. researchgate.net The general principle involves irradiating the compound with UV light, which promotes the molecule to an excited state that then undergoes homolytic bond scission. aip.orgrsc.org

Once formed, the 2,6-dimethylnaphthalen-1-yl radical can engage in several synthetic pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another hydrogen donor, leading to the formation of 2,6-dimethylnaphthalene.

Radical Addition: The aryl radical can add to unsaturated bonds, such as those in alkenes or alkynes. science.gov This initiation step can lead to chain reactions or the formation of more complex adducts, providing a route to functionalize the naphthalene core.

Radical-Radical Coupling: In the absence of other trapping agents, the aryl radical could potentially dimerize or react with other radical species present in the reaction medium.

The synthetic utility of these photoinduced radical pathways lies in their ability to form carbon-carbon or carbon-heteroatom bonds under relatively mild conditions, often without the need for metallic catalysts. The generation of aryl radicals from aryl halides is a cornerstone of many synthetic strategies. researchgate.net

Cycloaddition and Annulation Reactions

This compound serves as a versatile substrate for cycloaddition and annulation reactions, enabling the construction of polycyclic and fused aromatic systems. These reactions can be promoted photochemically or through transition-metal catalysis.

Photochemical Cycloadditions (e.g., with alkenes or alkynes)

Photochemical cycloadditions offer a direct route to constructing new rings onto the naphthalene framework. While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are allowed. libretexts.org This type of reaction typically involves the excitation of one reactant (the naphthalene derivative) to an excited triplet state, which then reacts with a ground-state alkene or alkyne. wikipedia.org

The mechanism proceeds through the formation of an exciplex between the excited naphthalene and the alkene, which then collapses to a diradical intermediate. wikipedia.org Subsequent spin inversion and ring closure yield the cyclobutane (B1203170) or cyclobutene (B1205218) ring fused to the naphthalene core. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the naphthalene and the alkene/alkyne partner. While specific examples involving this compound are not extensively documented, the principle is well-established for other aromatic systems and represents a potential pathway for its functionalization. beilstein-journals.orgnih.govnih.gov

Intramolecular and Intermolecular Benzannulation Reactions for Fused Systems

Benzannulation reactions are powerful strategies for synthesizing polycyclic aromatic hydrocarbons by constructing a new benzene ring onto an existing aromatic system. As an aryl iodide, this compound is an excellent precursor for these transformations, which are often catalyzed by transition metals like palladium or nickel. thieme-connect.com

Several benzannulation strategies are applicable:

Domino Reactions: A common approach involves a palladium/copper-catalyzed Sonogashira cross-coupling of the aryl iodide with a suitably functionalized alkyne. researchgate.net The resulting coupled product can then undergo an in-situ intramolecular cyclization or condensation to form the new aromatic ring. researchgate.net

[2+2+2] Cycloadditions: this compound can potentially be converted into a benzyne (B1209423) intermediate or used in nickel-catalyzed [2+2+2] cycloaddition reactions with diynes. researchgate.net This method assembles three alkyne units (or two from a diyne and one from a benzyne equivalent) in a single step to form a new benzene ring, offering high atom economy. researchgate.net

Cross-Coupling and Cyclization: Double cross-coupling reactions, for instance between an ortho-dihaloarene equivalent and an alkene or alkyne, can build the necessary framework for a subsequent cyclization/aromatization step to yield the fused naphthalene system. thieme-connect.comthieme-connect.de

These methods provide access to extended, fused aromatic systems, which are of interest for materials science and as core structures in complex organic molecules.

Selected Benzannulation Strategies Applicable to Aryl Iodides
Reaction TypeKey Reagents/CatalystsDescriptionReference
Domino BenzannulationPd/Cu catalyst, functionalized alkyne, baseInvolves a sequence of Sonogashira coupling, isomerization, and intramolecular condensation. researchgate.net
[2+2+2] CycloadditionNi(0) or other transition metal catalyst, diynesCatalytic cyclotrimerization of alkynes to form a benzene ring. researchgate.net
Dötz BenzannulationFischer carbene complex, alkyneReaction of a chromium-carbene complex with an alkyne to form a hydroquinone (B1673460) derivative, which can be oxidized to a fused quinone. thieme-connect.de
Palladium-Catalyzed AnnulationPd catalyst, alkyne, baseCoupling between an aryl halide and an alkyne followed by intramolecular cyclization. thieme-connect.com

Structure Reactivity Relationships and Mechanistic Elucidation in the Context of 1 Iodo 2,6 Dimethylnaphthalene

Influence of Substituent Effects on Naphthalene (B1677914) Reactivity

The presence of both iodo and methyl groups on the naphthalene ring significantly influences its reactivity towards both electrophiles and nucleophiles. The electronic properties of these substituents can either activate or deactivate the ring, while their size can direct incoming reagents to specific positions.

Electronic Effects of the Iodine and Methyl Groups on Aromatic Electrophilic/Nucleophilic Substitution

The electronic influence of substituents on an aromatic ring is a combination of inductive and resonance effects. In the case of 1-iodo-2,6-dimethylnaphthalene, the methyl groups and the iodine atom exert opposing electronic effects that influence the electron density of the naphthalene core and, consequently, its reactivity.

Aromatic Electrophilic Substitution:

Methyl groups are generally considered activating groups in electrophilic aromatic substitution. libretexts.orgegyankosh.ac.in They donate electron density to the aromatic ring through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com The methyl groups at the 2- and 6-positions of the naphthalene ring enhance the electron density, particularly at the ortho and para positions relative to them.

Conversely, halogens like iodine are typically deactivating groups in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.org However, halogens also possess lone pairs of electrons that can be donated to the ring through a resonance effect, which can partially offset the inductive withdrawal. libretexts.org In electrophilic substitution, this resonance donation can stabilize the carbocation intermediate when the attack occurs at the ortho or para positions to the halogen. libretexts.org In this compound, the deactivating inductive effect of the iodine atom at the 1-position counteracts the activating effect of the methyl groups.

Aromatic Nucleophilic Substitution:

In nucleophilic aromatic substitution (SNAr), the roles of the substituents are reversed. Electron-withdrawing groups facilitate the reaction by stabilizing the negatively charged Meisenheimer complex intermediate. science.gov The iodine atom, with its electron-withdrawing inductive effect, makes the naphthalene ring more susceptible to nucleophilic attack. science.govlibretexts.org The carbon atom bearing the iodine is polarized with a partial positive charge, making it an electrophilic center. libretexts.org

Conversely, electron-donating groups like methyl groups deactivate the ring towards nucleophilic substitution by increasing the electron density and destabilizing the anionic intermediate. science.gov Therefore, in this compound, the methyl groups at the 2- and 6-positions would be expected to hinder nucleophilic aromatic substitution. However, the primary factor enabling this reaction is the presence of a good leaving group, the iodide ion.

The following table summarizes the electronic effects of the substituents on the reactivity of this compound:

SubstituentEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
Methyl (-CH₃) Activating (Inductive Donation)Deactivating (Inductive Donation)
Iodine (-I) Deactivating (Inductive Withdrawal) > Activating (Resonance Donation)Activating (Inductive Withdrawal)

Steric Hindrance and its Role in Controlling Regioselectivity

Beyond electronic effects, the sheer physical size of the substituents plays a critical role in determining where a reaction will occur on the naphthalene ring system. This is known as steric hindrance. In this compound, the bulky iodine atom at the 1-position and the methyl group at the 2-position create a sterically crowded environment.

This steric congestion significantly influences the regioselectivity of reactions. For instance, in electrophilic substitution reactions, incoming electrophiles will preferentially attack less hindered positions on the ring. wordpress.com The presence of the bulky iodine and adjacent methyl group would likely direct an incoming electrophile away from the peri-position (position 8) and the sterically encumbered position 3. Attack at positions 3, 4, 5, 7, and 8 would need to be considered based on the balance of steric and electronic factors. For example, in the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes, steric hindrance in the vicinity of the carbon-iodine bond was found to lower the yield of the desired product. nih.gov

Similarly, in reactions involving the substituents themselves, such as transition metal-catalyzed cross-coupling reactions at the C-I bond, the steric bulk around the iodine can affect the rate and feasibility of the reaction. The approach of a bulky catalyst to the reaction center can be impeded, potentially requiring specific ligand systems or reaction conditions to overcome this hindrance. The steric repulsion between peri-substituents in naphthalene systems is a well-documented phenomenon that influences their reactivity. mdpi.comresearchgate.net

The regioselectivity of reactions on substituted naphthalenes is a complex interplay of these steric and electronic factors. For example, in the sulfonation of naphthalene, the kinetically controlled product is formed at the α-position at lower temperatures, while the thermodynamically more stable β-substituted product is favored at higher temperatures. wordpress.com The presence of substituents like those in this compound would further complicate this landscape, with steric hindrance often being a deciding factor in product distribution.

Mechanistic Investigations of Key Organic Transformations

Understanding the detailed step-by-step pathway of a chemical reaction, its mechanism, is fundamental to controlling and optimizing chemical synthesis. For a molecule like this compound, which can participate in a variety of transformations, mechanistic studies are crucial.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

This compound is a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, due to the reactive carbon-iodine bond. The general catalytic cycle for these reactions, often involving palladium catalysts, typically proceeds through three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound. This step forms a higher-valent organometallic intermediate (e.g., Pd(II)). The rate of this step is influenced by the electron density at the carbon atom and the strength of the C-I bond. The presence of electron-donating methyl groups can influence the electron density of the naphthalene ring and potentially affect the rate of oxidative addition.

Transmetalation (for Suzuki and similar couplings) or Carbometalation/Migratory Insertion (for Heck and similar couplings): In a Suzuki coupling, a second reagent, typically an organoboron compound, transfers its organic group to the palladium center in a step called transmetalation. For a Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle.

Bimetallic palladium complexes have been shown to be highly reactive catalysts for the synthesis of substituted naphthalenes from aryl iodides and ketones. nsf.gov These reactions proceed through a sequential ketone α-arylation and then annulation. nsf.gov The cooperativity between the two metal centers can lead to unique reactivity and access to less common oxidation states of the catalyst. nsf.govnih.gov Nickel catalysts are also employed in similar transformations and can involve Ni(I) and Ni(III) oxidation states, allowing for radical mechanisms. uoguelph.caresearchgate.net

The specific ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of the catalytic cycle. They can influence the solubility of the catalyst, its stability, and the rates of the individual steps in the cycle. For sterically hindered substrates like this compound, the choice of ligand is particularly important to facilitate the approach of the catalyst to the reaction site.

Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states in a reaction mechanism provide definitive evidence for the proposed pathway. In the context of reactions involving this compound, this could involve:

Arenium Ions: In electrophilic aromatic substitution, the arenium ion is a key intermediate. Its stability is influenced by the substituents on the ring. The electron-donating methyl groups in this compound would stabilize a positive charge on the ring, while the electron-withdrawing iodine would destabilize it. libretexts.orgmasterorganicchemistry.com Computational studies can be used to model the structures and relative energies of different possible arenium ion intermediates, helping to predict the regiochemical outcome of the reaction.

Meisenheimer Complexes: In nucleophilic aromatic substitution, the Meisenheimer complex is the analogous anionic intermediate. Its stability is enhanced by electron-withdrawing groups. The iodine atom in this compound would help to stabilize this intermediate. science.gov

Organometallic Intermediates: In transition metal-catalyzed reactions, the organopalladium or organonickel intermediates formed after oxidative addition are key reactive species. thieme-connect.com Spectroscopic techniques such as NMR can sometimes be used to observe these intermediates directly if they are sufficiently stable. For instance, bimetallic Pd(I) and Pd(II) complexes with bidentate 2-phosphinoimidazole ligands have been synthesized and characterized as catalysts for naphthalene synthesis. nsf.gov

Transition States: Transition states are, by their nature, fleeting and cannot be isolated. However, their properties can be inferred from kinetic studies and computational modeling. core.ac.uk For example, kinetic isotope effects can provide information about bond-breaking and bond-forming in the rate-determining step of a reaction. acs.org Computational chemistry allows for the calculation of the structures and energies of transition states, providing valuable insight into the reaction mechanism and the factors that control its rate and selectivity.

Differentiation Between Radical and Polar Reaction Mechanisms

Many organic reactions can proceed through either polar (ionic) or radical pathways, and sometimes a combination of both. Distinguishing between these mechanisms is a key aspect of mechanistic elucidation.

Polar Mechanisms: These reactions involve the formation of charged intermediates, such as carbocations (in electrophilic substitution) or carbanions (or Meisenheimer complexes in SNAr). archive.org The flow of electrons is typically from a nucleophile to an electrophile. The rates of polar reactions are often highly sensitive to the polarity of the solvent and the electronic effects of substituents.

Radical Mechanisms: These reactions involve species with unpaired electrons, known as radicals. science.gov They are often initiated by light, heat, or a radical initiator. Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The addition of radical scavengers can inhibit these reactions, which is a common diagnostic test.

For reactions involving this compound, the nature of the reagents and reaction conditions often dictates the operative mechanism. For example, electrophilic aromatic substitution reactions are typically polar. However, under certain conditions, such as in the presence of strong oxidizing agents or upon photolysis, radical pathways can become accessible.

In some transition metal-catalyzed reactions, particularly those involving nickel, single-electron transfer (SET) steps can occur, leading to radical intermediates and a radical-type mechanism. uoguelph.ca The formation of radical cations of naphthalene derivatives has also been studied, particularly in the context of oxidative coupling reactions. researchgate.net The mechanism of hetero-Diels-Alder reactions can also be complex, potentially involving a concerted pericyclic transition state or a stepwise mechanism with either a zwitterionic or a diradical intermediate. researchgate.net

Experimental techniques to differentiate between these mechanisms include:

Effect of Initiators and Inhibitors: Radical reactions are often initiated by radical initiators and inhibited by radical scavengers. The absence of an effect from these reagents suggests a polar mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can be used to detect the presence of radical intermediates.

Stereochemical Outcomes: The stereochemistry of the products can sometimes provide clues about the mechanism.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the energies of intermediates and transition states for both polar and radical pathways, allowing for a comparison of their feasibility. science.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules and the intricate details of reaction mechanisms. For a substituted aromatic compound like this compound, theoretical studies are invaluable for predicting its behavior and guiding synthetic efforts. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the principles and methodologies are well-established through research on related naphthalene derivatives and aryl iodides.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. dokumen.pub By solving the Kohn-Sham equations, DFT provides insights into electron distribution, orbital energies, and molecular properties that govern reactivity. frontiersin.org For substituted naphthalenes, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the effects of substituents on the electronic and structural properties of the naphthalene core. nih.govnih.govresearchgate.net

Key electronic properties determined through DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. nih.govtandfonline.com For this compound, the electron-donating methyl groups and the electron-withdrawing, polarizable iodine atom would significantly influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is critical for predicting where the molecule is likely to interact with other reagents.

Energetics and Geometry: DFT is used to calculate the optimized ground-state geometry and the total electronic energy of the molecule. For substituted naphthalenes, this can reveal how substituents distort the planarity of the aromatic system and affect bond lengths and angles. dokumen.pub

While detailed DFT data for this compound is limited, the table below illustrates the types of electronic properties and descriptors that are typically calculated for substituted naphthalenes to understand their reactivity.

Calculated PropertyDescriptionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates susceptibility to electrophilic attack. Methyl groups increase HOMO energy.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates susceptibility to nucleophilic attack. The C-I bond influences the LUMO.
HOMO-LUMO GapEnergy difference between HOMO and LUMO. nih.govRelates to the molecule's chemical reactivity and stability. nih.gov
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Atomic ChargesCalculated partial charges on each atom.Identifies specific electrophilic (e.g., carbon bonded to iodine) and nucleophilic sites.

Understanding a chemical reaction requires more than just knowing the reactants and products; it involves mapping the energetic landscape that connects them. Computational chemistry allows for the detailed calculation of reaction pathways and the identification of high-energy transition states (TS). rsc.org This mechanistic insight is crucial for explaining experimental outcomes and predicting the feasibility of new reactions.

For this compound, a key reaction is the activation of the carbon-iodine (C–I) bond, which is a fundamental step in many cross-coupling reactions. uva.es DFT calculations can model the entire reaction coordinate for processes like oxidative addition to a metal catalyst (e.g., Palladium or Copper). uva.esnih.gov These calculations provide the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net

The general process involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are computationally optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This structure is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

Energy Calculation: Single-point energy calculations, often at a higher level of theory, are performed on the optimized structures to determine the relative energies and the activation barrier. nih.gov

By comparing the activation barriers of competing reaction pathways, chemists can predict which products are most likely to form. For example, in a copper-catalyzed cross-coupling of an aryl iodide, DFT calculations can determine the energy barriers for different mechanistic pathways, such as those involving one or two copper atoms in the C-I activation step, thereby clarifying the operative mechanism. uva.esrsc.org

Reaction StepExample SystemCalculated Activation Energy (ΔG‡)Reference
Reductive Elimination (Z=Me)Pd-catalyzed C(sp³)-H arylation27.6 kcal/mol researchgate.net
Reductive Elimination (Z=CO₂Me)Pd-catalyzed C(sp³)-H arylation26.8 kcal/mol researchgate.net
Reductive Elimination (Z=CO(Ad))Pd-catalyzed C(sp³)-H arylation21.7 kcal/mol researchgate.net
C-C Bond ActivationRh-catalyzed reaction of p-iodoanisole26.3 kcal/mol nih.gov

Beyond studying single molecules or reactions, computational chemistry can be used to build predictive models for entire classes of compounds. Quantitative Structure-Activity Relationship (QSAR) and related models aim to correlate structural or physicochemical properties of molecules with their reactivity or biological activity. conicet.gov.ararabjchem.org These models are particularly useful for predicting the regioselectivity of reactions on complex aromatic systems like substituted naphthalenes. rsc.org

For the functionalization of this compound, a key question is which of the available C–H positions will react in a given transformation. Predictive models can answer this by calculating descriptors for each potential reaction site and correlating them with experimental outcomes.

Common approaches include:

Mechanism-Based Models: These models calculate the relative energies of reaction intermediates or transition states for all possible regioisomers. For electrophilic aromatic substitution, for instance, the stability of the corresponding σ-complex (Wheland intermediate) at each position can be calculated. The position that forms the most stable intermediate is predicted to be the major product. nih.govacs.org This approach has been successfully used to predict the regioselectivity of halogenation on a wide range of aromatic compounds. rsc.org

Machine Learning Models: Modern approaches use machine learning algorithms trained on large datasets of known reactions. researchgate.net These models use a variety of computed molecular descriptors as input features to predict the most likely site of reaction without explicitly calculating the full reaction pathway. nih.govresearchgate.net

The development of these models relies on various molecular descriptors, many of which are derived from DFT calculations.

Descriptor TypeExample DescriptorsApplication in Predicting Reactivity/Selectivity
ElectronicHOMO/LUMO energies, Mulliken charges, Fukui functionsModels susceptibility to electrophilic or nucleophilic attack at different sites.
StericTaft steric parameters (Es), van der Waals radiiAccounts for steric hindrance from bulky groups like methyl or iodo substituents.
TopologicalMolecular connectivity indices (e.g., ¹χ), Wiener index (W)Quantifies molecular size, shape, and branching. arabjchem.org
ThermodynamicRelative energies of intermediates, proton affinitiesPredicts the most stable reaction pathway, often correlating with the major product under kinetic control. rsc.org

By applying such models to the naphthalene skeleton, researchers can gain predictive power over functionalization reactions, enabling more rational design of synthetic routes for complex derivatives. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the unambiguous determination of the molecular formula.

For 1-Iodo-2,6-dimethylnaphthalene (C₁₂H₁₁I), the predicted monoisotopic mass is 281.99054 Da. uni.lu HRMS would be used to confirm this exact mass.

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern provides valuable structural information. mdpi.com The fragmentation of this compound would likely involve the loss of the iodine atom and methyl groups, as well as characteristic cleavages of the naphthalene (B1677914) ring. docbrown.info Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Predicted HRMS Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺282.99782
[M+Na]⁺304.97976
[M-H]⁻280.98326
[M]⁺281.98999

While experimental HRMS data for this compound is not available, the predicted values provide a benchmark for its identification.

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

An X-ray crystal structure of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack in the crystal lattice and provide insights into any intermolecular interactions, such as van der Waals forces or potential halogen bonding involving the iodine atom.

A search of crystallographic databases reveals no published crystal structure for this compound. For comparison, the crystal structure of the parent compound, 2,6-dimethylnaphthalene (B47086), has been determined and is available in the Cambridge Structural Database. nih.gov Studies on other substituted naphthalenes have demonstrated how bulky substituents can distort the naphthalene ring. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule and for providing a unique "molecular fingerprint."

FTIR Spectroscopy : In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to its vibrational transitions. For this compound, one would expect to see characteristic absorption bands for the C-H stretching and bending of the aromatic ring and the methyl groups, as well as skeletal vibrations of the naphthalene core. The C-I stretching vibration would likely appear in the far-infrared region.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic and methyl group vibrations.

No experimental FTIR or Raman spectra for this compound are available in the public record. However, the FTIR and Raman spectra of the parent 2,6-dimethylnaphthalene are well-documented and show characteristic vibrational modes for the dimethylnaphthalene scaffold. nist.govresearchgate.net Theoretical and experimental studies on other dimethylnaphthalene isomers have also been reported. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, a process known as an electronic transition. libretexts.orglibretexts.org The UV-Vis spectrum is primarily dictated by the conjugated π-electron system of the naphthalene core, which acts as the chromophore.

In conjugated systems such as naphthalene, the most significant electronic transitions are π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. libretexts.org Unsubstituted naphthalene exhibits strong absorption bands, with a notable peak around 220 nm. aanda.orgdocbrown.info The introduction of substituents onto the naphthalene ring—in this case, an iodo group at the 1-position and two methyl groups at the 2- and 6-positions—alters the electronic properties and, consequently, the absorption spectrum.

Substituents like methyl and iodo groups typically induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima (λmax). This is due to their ability to interact with the π-system of the naphthalene ring, which slightly reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Therefore, this compound is expected to absorb light at wavelengths longer than unsubstituted naphthalene. The position of substitution also plays a role; α-substituted derivatives (like the iodo group at position 1) and β-substituted derivatives can influence the polarization of the electronic transitions differently along the long or short axis of the molecule. ias.ac.in

Table 1: Expected UV-Vis Spectroscopic Properties of this compound

Property Expected Characteristic Rationale
Primary Chromophore Naphthalene Ring The conjugated π-system of the two fused aromatic rings is responsible for UV absorption. libretexts.org
Electronic Transitions π → π* Excitation of electrons from π bonding to π* antibonding orbitals is characteristic of aromatic systems. libretexts.orgyoutube.com
Expected λmax > 220 nm Substituents (iodo, methyl) typically cause a bathochromic shift compared to unsubstituted naphthalene. docbrown.info

| Solvent Effects | Minimal Shift in Non-polar Solvents | π → π* transitions in aromatic hydrocarbons show limited sensitivity to solvent polarity. |

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Isomer Identification

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound, particularly for distinguishing it from isomers and other reaction byproducts.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. For this compound, GC can effectively separate it from starting materials, solvents, and isomers based on differences in boiling points and interactions with the stationary phase of the GC column. The separation of substituted naphthalene isomers, such as the ten isomers of dimethylnaphthalene (DMN), can be challenging due to their similar physical properties, often leading to co-elution. nih.govresearchgate.net Achieving baseline separation may require optimization of the temperature program and the use of high-resolution capillary columns.

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for both separation and identification. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint.

For this compound (C₁₂H₁₁I), the key analytical data points in a GC-MS analysis would be:

Retention Time: The specific time it takes for the compound to elute from the GC column, which is characteristic under defined analytical conditions.

Molecular Ion Peak (M⁺): The mass spectrometer would detect the intact molecule, which has lost one electron. The expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 282, corresponding to the molecular weight of the compound. This is significantly different from the m/z of 156 observed for dimethylnaphthalene isomers. researchgate.netresearchgate.net

Isotopic Pattern: The presence of iodine would not create a distinctive isotopic pattern for the molecular ion as iodine is monoisotopic (¹²⁷I).

Fragmentation Pattern: A characteristic fragmentation pattern would be expected upon electron ionization. Common fragmentation pathways would likely include the loss of the iodine atom (resulting in a peak at m/z 155), and potentially the loss of methyl groups (CH₃). This fragmentation is crucial for structural confirmation.

The use of GC-MS is well-established for analyzing halogenated organic compounds and complex mixtures of aromatic isomers. researchgate.netusgs.govnih.gov

Table 2: Projected GC-MS Parameters and Data for this compound

Parameter Typical Value / Expected Result Purpose
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms) Separation of isomers based on boiling point and polarity.
Carrier Gas Helium Inert mobile phase for carrying the analyte through the column. mdpi.com
Injection Mode Split/Splitless Introduction of a small, precise volume of the sample. mdpi.com
Ionization Method Electron Ionization (EI) at 70 eV Standard method for generating reproducible mass spectra. mdpi.com
Expected Molecular Ion (M⁺) m/z ≈ 282 Confirms the molecular weight of the compound.

| Key Fragmentation Ions | [M-I]⁺ at m/z ≈ 155; [M-CH₃]⁺ at m/z ≈ 267 | Provides structural information based on the loss of substituents. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, quantification, and purification of compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, HPLC is particularly useful for purity assessment and for separating it from non-volatile impurities or closely related isomers. nsf.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating aromatic compounds. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order generally depends on polarity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. The presence of the large, polarizable iodine atom and the non-polar methyl groups gives this compound a distinct polarity that allows for its separation from other substituted naphthalenes.

Chiral HPLC is a specialized form of HPLC used to separate enantiomers—non-superimposable mirror-image isomers of a chiral molecule. sigmaaldrich.comjespublication.com A molecule is chiral if it lacks a plane of symmetry. This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it cannot be resolved into enantiomers, and chiral HPLC would not be a relevant technique for its direct analysis. This method is only applicable to chiral naphthalene derivatives, such as those with a stereocenter or those exhibiting axial chirality due to restricted rotation (atropisomers). nih.govrsc.org

Table 3: Representative HPLC Conditions for Analysis of Substituted Naphthalenes

Parameter Typical Condition Purpose
Mode Reversed-Phase (RP-HPLC) Separation based on hydrophobicity/polarity. nsf.gov
Stationary Phase C18 (Octadecylsilane) Non-polar phase that retains non-polar analytes.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient Polar mobile phase; gradient elution allows for separation of compounds with a range of polarities. acs.org
Detector UV-Vis Detector (set at λmax) Monitors the elution of UV-absorbing compounds like naphthalenes.

| Application | Purity assessment, separation from isomers and non-volatile impurities. | To ensure the sample's chemical integrity and isolate the target compound. nsf.gov |

Applications of 1 Iodo 2,6 Dimethylnaphthalene As a Synthetic Building Block Synthon

Precursor for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. researchgate.net They are of significant interest due to their diverse applications in materials science and their presence in various natural products. 1-Iodo-2,6-dimethylnaphthalene provides a key starting material for the synthesis of several complex PAHs.

Anthracene (B1667546) and phenanthrene (B1679779) are fundamental three-ring PAHs that form the core of many functional materials and biologically active molecules. nih.govbeilstein-journals.org this compound can be utilized in palladium-catalyzed cross-coupling reactions to construct more complex phenanthrene derivatives. nih.govespublisher.com For instance, in a one-pot reaction, aryl iodides like this compound can react with ortho-bromobenzoyl chlorides in the presence of a palladium catalyst and norbornadiene to yield phenanthrene derivatives. nih.gov This process involves a cascade of reactions including C-H activation, decarbonylation, and a retro-Diels-Alder reaction. nih.gov

The synthesis of functionalized anthracene derivatives can also be achieved through multi-step synthetic routes where the naphthalene (B1677914) core of this compound serves as a foundational element. beilstein-journals.org These methods often involve cyclization reactions to build the additional aromatic ring onto the naphthalene framework. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Phenanthrene Derivatives
Starting MaterialReaction TypeKey ReagentsProduct Type
This compoundDomino one-pot reactionortho-bromobenzoyl chlorides, norbornadiene, Pd(OAc)₂, PPh₃, Cs₂CO₃Functionalized Phenanthrenes
Aryl IodidesHeck reaction followed by Reverse Diels-AlderPd(OAc)₂, PPh₃, Cs₂CO₃Phenanthrene and alkyl phenanthrenes

Pyrene (B120774) is a four-ring PAH with unique photophysical properties, making it a valuable component in fluorescent probes and organic electronics. The synthesis of pyrene and its derivatives can be approached using strategies that involve the annulation of additional rings onto a pre-existing naphthalene structure. While direct examples starting from this compound are not prevalent in the provided search results, the general principles of PAH synthesis suggest its potential utility. nih.govscholaris.ca Methodologies for constructing fused-ring systems often rely on intramolecular cyclization reactions of appropriately substituted naphthalene precursors. rsc.orgchemrxiv.org The iodo and methyl groups on this compound could be chemically modified to introduce the necessary functionalities for such cyclizations, thereby enabling access to pyrene and other related fused-ring systems.

The versatility of this compound extends to the synthesis of fused heterocyclic systems, where one or more carbon atoms in the aromatic rings are replaced by heteroatoms such as oxygen or sulfur. These heterocyclic PAHs often exhibit unique electronic and biological properties. The synthesis of such compounds can be achieved through cyclization reactions involving precursors derived from this compound. For instance, the iodo group can be replaced with a nucleophile containing a heteroatom, followed by an intramolecular cyclization to form the desired heterocyclic ring fused to the naphthalene core. While specific examples for dioxapyrenes and thiapyrans originating from this compound were not explicitly detailed in the search results, the general strategies for synthesizing fused heterocyclic systems are well-established and applicable. researchgate.net

Intermediate in the Preparation of Highly Substituted Naphthalene Derivatives

The presence of both methyl groups and an iodine atom on the naphthalene ring of this compound allows for a high degree of control in the synthesis of polysubstituted naphthalene derivatives.

The iodine atom in this compound is a key functional group that enables the regiospecific introduction of a wide variety of other chemical functionalities. Through well-established reactions such as Suzuki, Sonogashira, and Heck cross-coupling reactions, the iodo group can be replaced with aryl, alkynyl, and vinyl groups, respectively. This allows for the precise and controlled construction of complex molecular architectures built upon the 2,6-dimethylnaphthalene (B47086) scaffold. Furthermore, the methyl groups can also be functionalized, for example, through benzylic bromination followed by nucleophilic substitution, to introduce additional functional groups. This dual reactivity provides a powerful tool for the synthesis of a diverse array of highly substituted naphthalene derivatives with tailored properties for various applications. researchgate.netrsc.org

A significant application of 2,6-dimethylnaphthalene derivatives lies in their role as precursors to 2,6-naphthalenedicarboxylic acid (2,6-NDCA) and its esters. nacatsoc.orgwikipedia.org This dicarboxylic acid is a key monomer for the production of the high-performance polyester (B1180765), Polyethylene (B3416737) Naphthalate (PEN). nacatsoc.orgwikipedia.orgresearchgate.net PEN exhibits superior thermal stability, mechanical strength, and gas barrier properties compared to polyethylene terephthalate (B1205515) (PET). nacatsoc.orgwikipedia.org

The synthesis of 2,6-NDCA typically involves the oxidation of the two methyl groups of 2,6-dimethylnaphthalene. google.comgoogle.com While this compound is not the direct precursor for oxidation, it can be readily converted to 2,6-dimethylnaphthalene through reductive deiodination. Subsequently, the 2,6-dimethylnaphthalene can be oxidized to 2,6-NDCA using various oxidizing agents, often in the presence of a catalyst. google.comgoogle.com The resulting 2,6-NDCA is then esterified with ethylene (B1197577) glycol to produce PEN. nacatsoc.orgwikipedia.org

Table 2: Synthesis of 2,6-Naphthalenedicarboxylic Acid from 2,6-Dimethylnaphthalene
Starting MaterialReactionKey Reagents/ConditionsProductApplication
2,6-DimethylnaphthaleneLiquid phase oxidationMolecular oxygen, cobalt, manganese, and bromine catalysts2,6-Naphthalenedicarboxylic acidMonomer for PEN

Role in the Synthesis of Naphthalene-Containing Heterocyclic Compounds

The construction of heterocyclic rings fused to a naphthalene core is an area of significant interest in medicinal chemistry and materials science, as these structures often exhibit unique biological and photophysical properties. rsc.org this compound is a key precursor for creating such compounds, primarily through palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds.

The iodine substituent is an excellent leaving group in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies allow for the strategic introduction of various functional groups at the 1-position, which can then participate in intramolecular cyclization reactions to form the desired heterocyclic ring.

For instance, a common strategy involves a Sonogashira coupling of this compound with a terminal alkyne that also contains a nucleophilic group (e.g., a hydroxyl or amino group). The resulting intermediate can then undergo an intramolecular cyclization to form a furan- or pyrrole-fused naphthalene system. Similarly, Buchwald-Hartwig amination can be employed to couple an amine, which upon a subsequent intramolecular reaction, can lead to the formation of nitrogen-containing heterocycles. acs.orgnih.gov

A generalized scheme for this approach is presented below:

Table 1: Potential Heterocyclic Scaffolds from this compound

Coupling Reaction Coupling Partner Subsequent Reaction Resulting Heterocycle Type
Sonogashira Coupling Terminal alkyne with ortho-hydroxyl group Intramolecular Cyclization Naphtho[1,2-b]furan derivative
Buchwald-Hartwig Amination Amine with ortho-aldehyde group Intramolecular Condensation Benzo[g]quinoline derivative

Application as a Core Synthon in the Development of Advanced Materials Precursors

The 2,6-disubstituted naphthalene unit is a fundamental component in high-performance polymers, most notably polyethylene naphthalate (PEN), which is synthesized from a derivative of 2,6-dimethylnaphthalene. researchgate.net The rigid, planar, and aromatic nature of the naphthalene core imparts desirable thermal stability and mechanical strength to polymers. In the realm of optoelectronics, naphthalene-based structures are explored for their potential in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). gatech.edursc.org

This compound serves as a critical building block for synthesizing precursors to these advanced materials. The iodo group allows for the extension of the π-conjugated system through palladium-catalyzed reactions like Suzuki and Stille couplings. By coupling this compound with other aromatic or heteroaromatic boronic acids or organostannanes, chemists can construct well-defined oligomers and polymers. researchgate.net The electronic properties of these materials, such as the HOMO/LUMO energy levels and the bandgap, can be fine-tuned by the choice of the coupling partner, making the 2,6-dimethylnaphthalene unit a key determinant of the final material's performance.

Furthermore, the naphthalene core can be incorporated into donor-acceptor architectures to create charge-transfer complexes. These complexes are of interest for their non-linear optical properties and their potential use in organic photovoltaic devices. The synthesis of such molecules often relies on the precise and controlled coupling of electron-donating and electron-accepting moieties, a process facilitated by the reactivity of the iodo-substituted naphthalene precursor.

Table 2: Research Findings on Naphthalene-Based Materials

Material Class Synthetic Method Involving Aryl Halide Target Application Key Property
Conjugated Polymers Suzuki-Miyaura Polymerization Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility
Naphthalene Diimides Stille Coupling Organic Electronics Electron Affinity, Stability gatech.edu

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy in chemical biology and drug discovery that aims to create libraries of structurally diverse small molecules. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore a wide region of chemical space to identify novel compounds with interesting biological activities. nih.govnih.gov

Building blocks used in DOS are typically chosen for their ability to undergo a variety of chemical transformations, leading to different molecular scaffolds. scispace.com this compound is an ideal starting point for a DOS campaign due to the versatility of the aryl iodide group. The carbon-iodine bond can participate in a wide array of palladium-catalyzed cross-coupling reactions, each introducing a different type of chemical appendage.

For example, starting from this compound, a chemist can perform:

Suzuki-Miyaura coupling to introduce aryl or vinyl groups.

Sonogashira coupling to introduce alkyne functionalities.

Heck coupling to append alkenes.

Buchwald-Hartwig amination to form carbon-nitrogen bonds with various amines.

Carbonylative couplings to introduce ketone or amide groups.

By applying these different reactions to the same starting material, a library of naphthalene derivatives with diverse functional groups and three-dimensional shapes can be rapidly generated. This "appendage diversity" allows for the systematic exploration of structure-activity relationships. Furthermore, the products of these initial reactions can possess functional groups that allow for subsequent cyclization or elaboration, leading to "scaffold diversity" where entirely new ring systems are created.

Table 3: Potential Reactions for Diversity-Oriented Synthesis from this compound

Reaction Type Reagent Class Introduced Moiety Potential for Further Diversification
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids (Hetero)Aryl groups Functionalization of the new aryl ring
Sonogashira Terminal Alkynes Alkynyl groups Click chemistry, cyclization reactions
Heck Alkenes Alkenyl groups Metathesis, hydrogenation, epoxidation

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Current Understanding

1-Iodo-2,6-dimethylnaphthalene (C12H11I) is a disubstituted naphthalene (B1677914) derivative. uni.lusigmaaldrich.com Its core structure consists of two fused benzene (B151609) rings, with methyl groups at the 2 and 6 positions and an iodine atom at the 1 position. This specific substitution pattern makes it a valuable intermediate in organic synthesis.

Current academic understanding of this compound primarily revolves around its utility as a building block. The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex functionalized naphthalene derivatives. google.com The methyl groups, while less reactive, can influence the electronic properties and steric environment of the naphthalene core.

Research has demonstrated the synthesis of various functionalized naphthalenes starting from halogenated precursors. nih.gov These derivatives have found applications in diverse fields, from the creation of organic dyes and fluorophores to their incorporation into polymers and liquid crystals. nih.govgoogle.com The unique photophysical properties of many naphthalene derivatives, such as solvatochromatic fluorescence, are of particular interest. google.com

Identification of Remaining Challenges and Promising Research Opportunities in this compound Chemistry

Furthermore, while the reactivity of the C-I bond is well-established for cross-coupling reactions, exploring its utility in other transformations remains an area ripe for investigation. For instance, developing novel catalytic systems that can activate this bond under milder and more sustainable conditions is a key challenge.

Promising research opportunities lie in several directions. A primary focus should be on the development of more efficient and regioselective methods for the synthesis of this compound. This could involve exploring novel catalytic systems or leveraging modern synthetic techniques. Additionally, a deeper investigation into the full range of chemical transformations possible at the C-I bond, beyond standard cross-coupling reactions, could unlock new synthetic pathways. There is also significant potential in computationally modeling the reactivity and properties of this molecule to guide experimental efforts. acs.org

Emerging Trends in the Synthesis and Functionalization of Halogenated Naphthalenes

The broader field of halogenated naphthalene chemistry is witnessing several exciting trends that are directly relevant to this compound. One major trend is the development of more sustainable and environmentally friendly halogenation methods. scirp.orgscirp.org This includes the use of greener reagents and solvents, as well as the development of catalytic systems that minimize waste and energy consumption. scirp.orgscirp.org

Another significant trend is the use of modern synthetic tools, such as microwave-assisted synthesis and flow chemistry, to accelerate reaction rates and improve yields in the preparation of functionalized naphthalenes. nih.gov Microwave irradiation, for example, has been shown to be effective in driving intramolecular Diels-Alder reactions to create complex naphthalene scaffolds. nih.gov

Furthermore, there is a growing interest in the direct C-H functionalization of naphthalene cores. While not directly involving the iodo-substituent, these methods offer complementary strategies for introducing new functional groups onto the aromatic ring, potentially in a more step-economical fashion. The on-surface synthesis of polymeric structures from halogenated precursors is another cutting-edge area with potential applications in electronics. acs.org

Prospects for the Development of More Sustainable and Efficient Synthetic Methodologies

The future of this compound chemistry will be heavily influenced by the development of more sustainable and efficient synthetic methodologies. A key prospect is the advancement of catalytic processes. This includes the design of catalysts that can facilitate the direct and selective iodination of 2,6-dimethylnaphthalene (B47086), thereby simplifying the synthetic route to the target compound.

"Green chemistry" principles will play a crucial role. scirp.orgscirp.org This involves a shift towards using less hazardous solvents, ideally water, and replacing stoichiometric reagents with catalytic alternatives. scirp.orgscirp.org The use of micellar catalysis, where reactions are carried out in water with the aid of surfactants, has shown promise for the halogenation of naphthalenes and represents a promising avenue for future research. scirp.orgscirp.org

Moreover, the integration of computational chemistry with experimental work will be vital. Theoretical calculations can help in understanding reaction mechanisms, predicting the properties of novel derivatives, and designing more efficient catalysts, ultimately accelerating the discovery and development of new synthetic methods.

Future Trajectories for Applications in Advanced Chemical Synthesis and Materials Science

The future applications of this compound and its derivatives are poised to be diverse and impactful. In advanced chemical synthesis, it will likely continue to serve as a key building block for constructing complex organic molecules. lifechemicals.com Its ability to participate in a wide range of coupling reactions makes it a versatile tool for creating libraries of novel compounds for drug discovery and other life science applications. lifechemicals.com

In materials science, the unique electronic and photophysical properties of functionalized naphthalenes make them attractive candidates for a variety of applications. acs.org There is significant potential for their use in the development of new organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. acs.org The ability to tune the properties of these materials by modifying the substituents on the naphthalene core offers a high degree of control over their performance. acs.org Naphthalene diimides, a class of compounds that can be synthesized from functionalized naphthalenes, are particularly promising for applications in organic electronics and supramolecular chemistry. acs.orgacs.org

The development of novel polymers incorporating the 2,6-dimethylnaphthalene unit is another exciting prospect. Poly(ethylene naphthalate) (PEN), a polyester (B1180765) derived from a 2,6-naphthalene dicarboxylate monomer, already exhibits superior properties to its terephthalate (B1205515) counterpart. psu.educaltech.edu By incorporating this compound into polymer chains, it may be possible to create materials with enhanced thermal stability, mechanical strength, and even novel electronic or optical properties.

Q & A

Q. What are the recommended synthetic routes for 1-Iodo-2,6-dimethylnaphthalene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound typically involves electrophilic iodination of 2,6-dimethylnaphthalene. Key steps include:

  • Regioselective Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) with catalytic Lewis acids (e.g., FeCl₃) to direct iodination to the 1-position. Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to minimize byproducts .
  • Temperature Control : Lower temperatures (0–5°C) reduce polyiodination, while higher yields may require extended reaction times (12–24 hours).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC and confirm structure using 1^1H NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies methyl groups (δ 2.4–2.6 ppm, singlet) and aromatic protons. 13^{13}C NMR confirms iodine substitution via deshielding of the adjacent carbon (C1: δ 95–100 ppm) .
  • Infrared (IR) Spectroscopy : Validate C-I bond presence (500–600 cm⁻¹ stretching) and absence of OH/NH impurities (3200–3600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Match molecular ion peaks ([M]⁺ at m/z 296.00) with theoretical values. Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. What methodologies are employed to assess the regioselectivity of iodination in dimethylnaphthalene derivatives, and how can competing pathways be analyzed?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to calculate activation energies for iodination at competing sites (e.g., 1- vs. 4-positions). Compare frontier molecular orbital (FMO) interactions to predict reactivity .
  • Kinetic Studies : Conduct time-resolved iodination experiments under varying conditions (solvent, catalyst). Analyze product ratios via GC-MS or HPLC to quantify regioselectivity.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated substrates) or radical scavengers (e.g., TEMPO) to distinguish between electrophilic and radical pathways .

Q. How should researchers design in vitro toxicological studies for this compound to evaluate mechanistic pathways and dose-response relationships?

Methodological Answer:

  • Literature Search Framework : Follow ATSDR’s protocol (Table B-1) to identify relevant studies on naphthalene derivatives, prioritizing peer-reviewed articles on hepatic/renal effects and metabolic pathways (e.g., cytochrome P450 activation) .
  • Experimental Design :
    • Dose-Response Curves : Use logarithmic dosing (0.1–100 µM) in hepatic (HepG2) or pulmonary (A549) cell lines. Measure IC₅₀ via MTT assays .
    • Risk of Bias Assessment : Apply Table C-7 criteria (randomization, allocation concealment) to ensure reproducibility. Exclude studies with incomplete outcome reporting .
  • Mechanistic Analysis : Employ metabolomics (LC-MS) to track iodine release or glutathione depletion. Confirm reactive intermediate formation via trapping experiments (e.g., glutathione adducts) .

Q. What strategies are recommended for resolving contradictions in toxicity data for halogenated naphthalenes?

Methodological Answer:

  • Evidence Synthesis : Use ATSDR’s 8-step process (Steps 4–7) to categorize outcomes (e.g., oxidative stress vs. genotoxicity) and assign confidence ratings (High/Moderate/Low) based on study quality .
  • Meta-Analysis : Pool data from heterogeneous studies (e.g., differing exposure routes) using random-effects models. Adjust for publication bias via funnel plots .
  • In Silico Predictions : Cross-validate findings with QSAR models (e.g., OECD Toolbox) to identify structural alerts (e.g., iodine’s electronegativity vs. chlorine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.